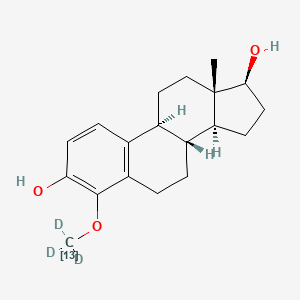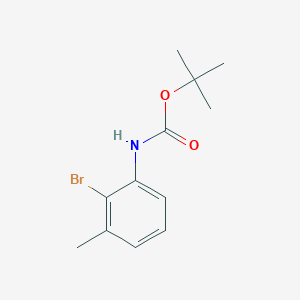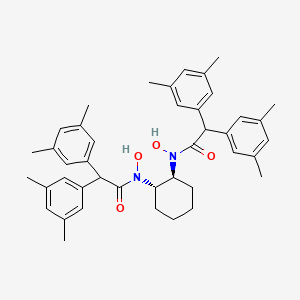
16-Mercaptohexadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Mercaptohexadecanamide is an organic compound with the molecular formula C16H33NOS. It is characterized by the presence of a mercapto group (-SH) and an amide group (-CONH2) attached to a long hydrocarbon chain. This compound is known for its applications in various scientific fields, including molecular electronics and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 16-Mercaptohexadecanamide typically involves the reaction of hexadecanoic acid with thionyl chloride to form hexadecanoyl chloride. This intermediate is then reacted with ammonia to produce hexadecanamide. Finally, the mercapto group is introduced through a thiolation reaction using thiourea or a similar reagent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the final product. The reactions are typically carried out in large reactors with precise temperature and pressure control .
Análisis De Reacciones Químicas
Types of Reactions: 16-Mercaptohexadecanamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to form amines.
Substitution: The mercapto group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Thioethers.
Aplicaciones Científicas De Investigación
16-Mercaptohexadecanamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 16-Mercaptohexadecanamide involves its ability to form self-assembled monolayers on surfaces. The mercapto group interacts with metal surfaces, such as gold, forming a strong bond. This property is exploited in molecular electronics and biosensors to create well-defined and stable surface modifications . The amide group can also participate in hydrogen bonding, further stabilizing the monolayer .
Comparación Con Compuestos Similares
- 11-Mercaptoundecanoic acid
- 6-Mercapto-1-hexanol
- 11-Mercapto-1-undecanol
- 8-Mercapto-1-octanol
Comparison: 16-Mercaptohexadecanamide is unique due to its long hydrocarbon chain, which provides enhanced hydrophobicity and stability in self-assembled monolayers compared to shorter-chain analogs. This makes it particularly useful in applications requiring robust and durable surface modifications .
Propiedades
Número CAS |
124536-79-4 |
|---|---|
Fórmula molecular |
C16H33NOS |
Peso molecular |
287.5 g/mol |
Nombre IUPAC |
16-sulfanylhexadecanamide |
InChI |
InChI=1S/C16H33NOS/c17-16(18)14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-19/h19H,1-15H2,(H2,17,18) |
Clave InChI |
PIJCUJXBPYCINA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCC(=O)N)CCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Acetyl-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053751.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12053758.png)

![(2E)-3-(4-bromophenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-2-propenenitrile](/img/structure/B12053763.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12053782.png)


![4-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053809.png)
![1-(1-Amino-5-methyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B12053826.png)
![1-[(E)-2-(4-bromophenyl)ethenyl]-4-nitrobenzene](/img/structure/B12053833.png)

